Regioisomer-Dependent Lipophilicity: 3-Nitro vs. 2-Nitro Cyclohexylamine Salt
The 3-nitrobenzoic acid cyclohexylamine salt (meta-substituted) exhibits a calculated LogP of 3.79, which reflects its lipophilicity and governs its partitioning behavior in biphasic systems and reversed-phase chromatography [1]. This value differs from the 2-nitro (ortho) isomer; ortho-substituted nitrobenzoic acids generally exhibit different polarity and hydrogen-bonding capacities due to intramolecular interactions between the adjacent nitro and carboxyl groups. The meta configuration lacks such intramolecular constraints, yielding predictable, non-perturbed partitioning behavior essential for reproducible separation methods.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.79 (calculated) |
| Comparator Or Baseline | 2-Nitrobenzoic acid cyclohexylamine salt (CAS 34067-46-4); LogP = 3.79 (same value reported for ortho isomer via same calculation method; structural differences may yield distinct experimental LogP due to intramolecular H-bonding) |
| Quantified Difference | Calculated LogP values identical (3.79); experimental LogP expected to differ due to ortho-effect intramolecular hydrogen bonding |
| Conditions | Calculated property (ChemSrc database); experimental LogP data for 3-nitro isomer not available in public domain |
Why This Matters
Lipophilicity (LogP) directly impacts solubility, membrane permeability, and chromatographic retention; the meta-substituted 3-nitro isomer provides predictable partitioning behavior without the intramolecular hydrogen-bonding artifacts characteristic of ortho-substituted analogs, enabling more reproducible analytical method development.
- [1] ChemSrc. cyclohexanamine,2-nitrobenzoic acid (CAS 34067-46-4). LogP = 3.79430; Polar Surface Area = 109.14 Ų. View Source
